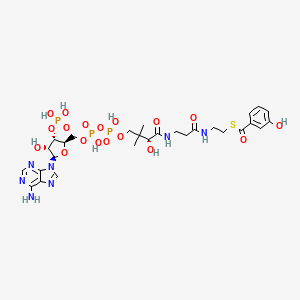

3-Hydroxybenzoyl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-hydroxybenzoyl-CoA is a hydroxybenzoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of 3-hydroxybenzoic acid. It derives from a benzoyl-CoA and a 3-hydroxybenzoic acid. It is a conjugate acid of a this compound(4-).

Aplicaciones Científicas De Investigación

Biochemical Pathways and Metabolism

3-Hydroxybenzoyl-CoA is primarily involved in the anaerobic metabolism of 3-hydroxybenzoate. This compound is synthesized from 3-hydroxybenzoic acid through the action of 3-hydroxybenzoate-CoA ligase, which catalyzes the formation of the CoA thioester using ATP as a co-factor . The subsequent reduction of this compound by benzoyl-CoA reductase leads to the production of 3-hydroxycyclohexa-1,5-diene-1-carbonyl-CoA .

Key Enzymatic Reactions

- Formation : 3 hydroxybenzoate+CoA+ATP→3 hydroxybenzoyl CoA+AMP+PPi

- Reduction : 3 hydroxybenzoyl CoA+ferredoxin reduced +ATP→3 hydroxycyclohexa 1 5 diene 1 carbonyl CoA

Environmental Microbiology

In environmental microbiology, the role of this compound has been extensively studied in the context of anaerobic bacteria that degrade aromatic compounds. For instance, strains such as Azoarcus evansii utilize this compound as an intermediate in their metabolic pathways for degrading alkylbenzenes and other hydrocarbons .

Case Study: Anaerobic Degradation

- A study demonstrated that A. evansii could metabolize both benzoate and 3-hydroxybenzoate, with distinct growth rates and substrate consumption profiles observed depending on the carbon source provided .

- The metabolic pathway involved the conversion of benzoate to benzoyl-CoA and subsequently to this compound, showcasing its importance in microbial ecology and bioremediation efforts.

Biotechnological Applications

The enzymatic pathways involving this compound present potential biotechnological applications, particularly in bioconversion processes aimed at producing valuable chemicals from waste materials. The ability to convert aromatic compounds into less toxic forms through microbial metabolism can be harnessed for environmental cleanup.

Potential Innovations

- Bioremediation : Utilizing bacteria that metabolize aromatic compounds can help in detoxifying polluted environments.

- Biofuel Production : The metabolic pathways involving this compound could be engineered in microorganisms to produce biofuels from lignin-rich biomass, contributing to sustainable energy solutions.

Comparative Data Table

Análisis De Reacciones Químicas

Reductive Dehydroxylation by Benzoyl-CoA Reductase

3-Hydroxybenzoyl-CoA undergoes reductive dehydroxylation catalyzed by benzoyl-CoA reductase , an enzyme typically associated with benzoyl-CoA metabolism. This reaction requires MgATP and transfers two electrons from reduced viologen dyes (e.g., methyl viologen) to the substrate .

Reaction:

3 Hydroxybenzoyl CoA 2 e−→Dienoyl CoA intermediate H2O

| Property | Detail |

|---|---|

| Enzyme Specificity | Active on benzoyl-CoA and this compound |

| Electron Donor | Reduced viologen dyes (e.g., methyl viologen) |

| Energy Requirement | MgATP-dependent |

Enzymatic Modifications in the Degradation Pathway

The dienoyl-CoA intermediate is further metabolized via β-oxidation-like steps:

-

Hydration : Enoyl-CoA hydratase adds water to the double bond.

-

Dehydrogenation : A dehydrogenase oxidizes the hydroxyl group to a keto group.

-

Thiolytic Cleavage : Thiolase releases acetyl-CoA and shortens the carbon chain .

Key Enzymes Identified in Thauera aromatica:

| Enzyme | Function | Inducing Substrate |

|---|---|---|

| Short-chain alcohol dehydrogenase | Oxidizes hydroxyl groups | 3-Hydroxybenzoate |

| Enoyl-CoA hydratase | Hydrates double bonds in dienoyl-CoA | 3-Hydroxybenzoate |

| β-Oxidation enzymes | Catalyze thiolytic cleavage | 3-Hydroxybenzoate |

Comparative Analysis with Other Hydroxybenzoyl-CoA Metabolites

This compound metabolism differs from pathways for 4-hydroxybenzoyl-CoA:

| Feature | This compound Pathway | 4-Hydroxybenzoyl-CoA Pathway |

|---|---|---|

| Reductive Enzyme | Benzoyl-CoA reductase | 4-Hydroxybenzoyl-CoA reductase |

| Substrate Specificity | Broad (acts on benzoyl-CoA analogs) | Strict for 4-hydroxy derivatives |

| Inducing Conditions | 3-Hydroxybenzoate growth | Phenolic compounds (e.g., phenol) |

Research Findings and Implications

-

Electron Transport : The reduction of this compound consumes 2 mol of reduced viologen per mol substrate, indicating a two-electron transfer mechanism .

-

Genomic Insights : A gene cluster in Thauera aromatica encodes 3-hydroxybenzoate–CoA ligase, enoyl-CoA hydratase, and dehydrogenase, highlighting pathway-specific adaptations .

-

Environmental Relevance : This pathway enables anaerobic degradation of phenolic pollutants, contributing to bioremediation strategies .

Propiedades

Fórmula molecular |

C28H40N7O18P3S |

|---|---|

Peso molecular |

887.6 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxybenzenecarbothioate |

InChI |

InChI=1S/C28H40N7O18P3S/c1-28(2,22(39)25(40)31-7-6-18(37)30-8-9-57-27(41)15-4-3-5-16(36)10-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-5,10,13-14,17,20-22,26,36,38-39H,6-9,11-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |

Clave InChI |

JTBCMZVWWNFUFR-TYHXJLICSA-N |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC(=CC=C4)O)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC(=CC=C4)O)O |

Sinónimos |

3-hydroxybenzoyl-CoA 3-hydroxybenzoyl-coenzyme A coenzyme A, 3-hydroxybenzoyl- |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.